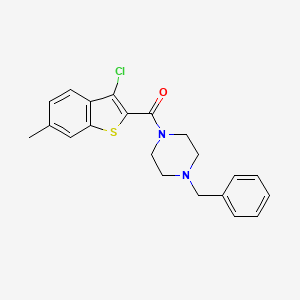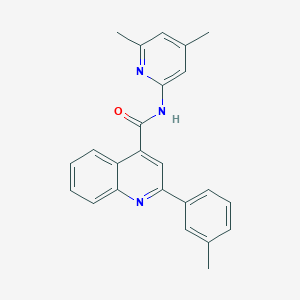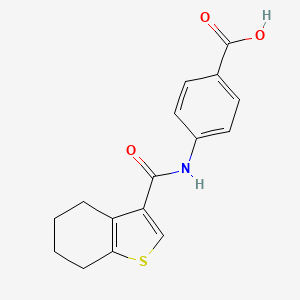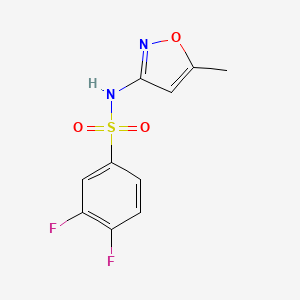![molecular formula C23H24N2O4 B11117438 (4-methoxyphenyl)[3-(4-methoxyphenyl)-6,6-dimethyl-6,7-dihydropyrano[4,3-c]pyrazol-2(4H)-yl]methanone](/img/structure/B11117438.png)
(4-methoxyphenyl)[3-(4-methoxyphenyl)-6,6-dimethyl-6,7-dihydropyrano[4,3-c]pyrazol-2(4H)-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-6,6-DIMETHYL-2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxybenzoyl and methoxyphenyl groups in its structure suggests potential interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-6,6-DIMETHYL-2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the condensation of 4-methoxybenzoyl chloride with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with a suitable diketone, such as dimedone, in the presence of a base like sodium ethoxide, leading to the formation of the pyranopyrazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-6,6-DIMETHYL-2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-6,6-DIMETHYL-2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-6,6-DIMETHYL-2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxy groups and the pyranopyrazole core play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-6,6-DIMETHYL-2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE
- 2-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-6,6-DIMETHYL-2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE
Uniqueness
Compared to other pyranopyrazoles, 2-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-6,6-DIMETHYL-2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE is unique due to its specific substitution pattern. The presence of methoxy groups on both the benzoyl and phenyl rings enhances its potential biological activity and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[3-(4-methoxyphenyl)-6,6-dimethyl-4,7-dihydropyrano[4,3-c]pyrazol-2-yl]methanone |
InChI |
InChI=1S/C23H24N2O4/c1-23(2)13-20-19(14-29-23)21(15-5-9-17(27-3)10-6-15)25(24-20)22(26)16-7-11-18(28-4)12-8-16/h5-12H,13-14H2,1-4H3 |
InChI Key |
BUEVBWRPGSWYKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NN(C(=C2CO1)C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Nitro-4-phenylquinazolin-2-yl)amino]propanoic acid](/img/structure/B11117355.png)

![2-isopropyl-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11117372.png)
![Ethyl 2-[(cyclohexylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B11117374.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxy-N-(4-methylphenyl)benzene-1-sulfonamide](/img/structure/B11117388.png)
![11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B11117397.png)

![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11117410.png)

![3-Fluoro-N-({N'-[(3Z)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11117416.png)

![4-{[4-(3-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B11117423.png)
![4-methyl-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11117425.png)
![N-[(2E)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B11117428.png)
